5-(2-Formylphenoxy)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Formylphenoxy)pentanoic acid: is an organic compound characterized by the presence of a carboxylic acid group and an aldehyde group attached to a phenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Formylphenoxy)pentanoic acid typically involves the reaction of 2-formylphenol with pentanoic acid derivatives under specific conditions. One common method includes the esterification of 2-formylphenol with pentanoic acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Formylphenoxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: 5-(2-Carboxyphenoxy)pentanoic acid.
Reduction: 5-(2-Hydroxyphenoxy)pentanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(2-Formylphenoxy)pentanoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehydes and carboxylic acids .
Industry: In industrial applications, this compound can be used in the synthesis of polymers, resins, and other materials requiring specific functional groups .
Wirkmechanismus
The mechanism of action of 5-(2-Formylphenoxy)pentanoic acid involves its interaction with various molecular targets, primarily through its aldehyde and carboxylic acid groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
5-Phenylpentanoic acid: Similar in structure but lacks the formyl group.
2-Formylphenoxyacetic acid: Similar in structure but has a shorter carbon chain.
Uniqueness: 5-(2-Formylphenoxy)pentanoic acid is unique due to the presence of both an aldehyde and a carboxylic acid group attached to a phenoxy moiety. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
91197-51-2 |
---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
5-(2-formylphenoxy)pentanoic acid |
InChI |
InChI=1S/C12H14O4/c13-9-10-5-1-2-6-11(10)16-8-4-3-7-12(14)15/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) |
InChI-Schlüssel |
XCNANVUEXFQREP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.